molecular formula C13H11ClN6OS B13056032 (2E,5E)-5-[(6-chloropyridin-3-yl)methylidene]-3-ethyl-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one

(2E,5E)-5-[(6-chloropyridin-3-yl)methylidene]-3-ethyl-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one

Cat. No.: B13056032
M. Wt: 334.79 g/mol
InChI Key: ZQXUZSJKVIQLMP-ASUFAWQPSA-N
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Description

(2E,5E)-5-[(6-chloropyridin-3-yl)methylidene]-3-ethyl-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that combines a chloropyridine moiety, a triazole ring, and a thiazolidinone core. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,5E)-5-[(6-chloropyridin-3-yl)methylidene]-3-ethyl-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 6-chloropyridine-3-carbaldehyde with 3-ethyl-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like ethanol, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2E,5E)-5-[(6-chloropyridin-3-yl)methylidene]-3-ethyl-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloropyridine moiety, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

(2E,5E)-5-[(6-chloropyridin-3-yl)methylidene]-3-ethyl-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one has a wide range of applications in scientific research:

Properties

Molecular Formula

C13H11ClN6OS

Molecular Weight

334.79 g/mol

IUPAC Name

(2E,5E)-5-[(6-chloropyridin-3-yl)methylidene]-3-ethyl-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one

InChI

InChI=1S/C13H11ClN6OS/c1-2-20-12(21)10(5-9-3-4-11(14)15-6-9)22-13(20)18-19-7-16-17-8-19/h3-8H,2H2,1H3/b10-5+,18-13+

InChI Key

ZQXUZSJKVIQLMP-ASUFAWQPSA-N

Isomeric SMILES

CCN\1C(=O)/C(=C\C2=CN=C(C=C2)Cl)/S/C1=N/N3C=NN=C3

Canonical SMILES

CCN1C(=O)C(=CC2=CN=C(C=C2)Cl)SC1=NN3C=NN=C3

Origin of Product

United States

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